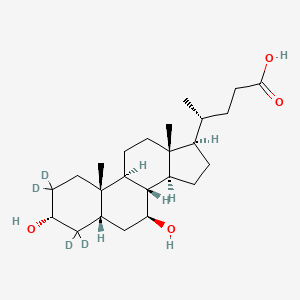
Ursodeoxycholic-2,2,4,4-D4 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ursodeoxycholic Acid-d4 is a deuterated form of ursodeoxycholic acid, which is a secondary bile acid formed via the epimerization of chenodeoxycholic acid. Ursodeoxycholic acid is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool. It has been used for decades in the treatment of liver diseases and is known for its hydrophilicity and lower toxicity compared to other bile acids .
Wissenschaftliche Forschungsanwendungen
Ursodeoxycholic acid-d4 is used as an internal standard for the quantification of ursodeoxycholic acid by gas chromatography or liquid chromatography-mass spectrometry. It is also used in the study of bile acid metabolism, disease linkage, and biomarker assessment .
In medicine, ursodeoxycholic acid is used to treat primary biliary cirrhosis, gallstones, and other liver-related diseases. It has been shown to inhibit apoptosis induced by deoxycholic acid or ethanol in primary rat hepatocytes .
Wirkmechanismus
Ursodeoxycholic acid exerts its effects through several mechanisms:
Protection of Cholangiocytes: It protects cholangiocytes against the cytotoxicity of hydrophobic bile acids by modulating the composition of mixed phospholipid-rich micelles and reducing bile acid cytotoxicity.
Stimulation of Hepatobiliary Secretion: It stimulates hepatobiliary secretion via calcium-dependent and protein kinase C-alpha-dependent mechanisms, resulting in the insertion of transporter molecules into the canalicular membrane of hepatocytes.
Inhibition of Apoptosis: It inhibits bile acid-induced apoptosis by preventing the formation of mitochondrial pores and membrane recruitment of death receptors.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ursodeoxycholic-2,2,4,4-D4 acid interacts with various enzymes, proteins, and other biomolecules. It acts as a signaling molecule, exerting its effects by interacting with bile acid activated receptors, including G-protein coupled bile acid receptor 5 (TGR5, GPCR19) and the farnesoid X receptor (FXR) .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also reduces ACE2 expression, which is beneficial for reducing SARS-CoV-2 infection .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ursodeoxycholic acid-d4 can be synthesized through the epimerization of chenodeoxycholic acid using 7α- and 7β-hydroxysteroid dehydrogenases. These enzymes are key biocatalysts for the biotransformation process. The enzymes are heterologously expressed in Escherichia coli BL21, and the effect of the enzymatic synthesis is investigated using mass analysis, IR spectrum, and NMR .
Another method involves the electroreduction of 7-ketone lithocholic acid. This process uses dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as stereoselectivity additives during electroreduction. The electrolysis system achieves a high conversion rate and yield of ursodeoxycholic acid .
Industrial Production Methods
The large-scale production of ursodeoxycholic acid from chenodeoxycholic acid involves the use of 7α- and 7β-hydroxysteroid dehydrogenases. These enzymes are produced in a 500-L fermentor, enabling the industrial application of the process. The production process is characterized by high efficiency and environmental friendliness compared to traditional chemical synthesis methods .
Analyse Chemischer Reaktionen
Types of Reactions
Ursodeoxycholic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-ketone derivatives.
Reduction: Electroreduction of 7-ketone lithocholic acid to ursodeoxycholic acid.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Electroreduction uses dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as additives.
Substitution: Reagents such as sodium hydroxide and hydrochloric acid are commonly used.
Major Products Formed
Oxidation: 7-ketone derivatives.
Reduction: Ursodeoxycholic acid.
Substitution: Various substituted bile acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chenodeoxycholic Acid: A primary bile acid that is epimerized to form ursodeoxycholic acid.
Lithocholic Acid: A metabolite of ursodeoxycholic acid in human liver microsomes.
Taurocholic Acid: Another bile acid that is less hydrophilic compared to ursodeoxycholic acid
Uniqueness
Ursodeoxycholic acid is unique due to its hydrophilicity and lower toxicity compared to other bile acids. It is less toxic than cholic acid or chenodeoxycholic acid and has been used for decades in the treatment of liver diseases .
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-QGCKUCIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347841-46-7 |
Source


|
| Record name | (3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,4,4-d4 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoylecgonine-D3; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, (1R,2R,3S,5S)-; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, [1R-(exo,exo)]-; (1R,2R,3S,5S)-3-(Benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B593741.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
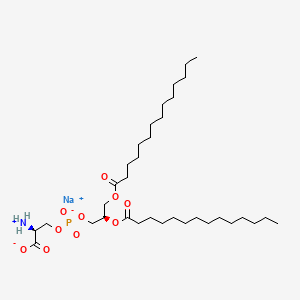
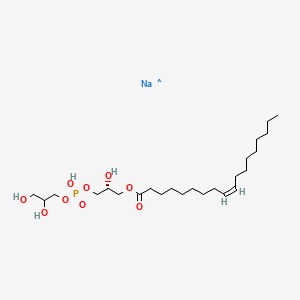
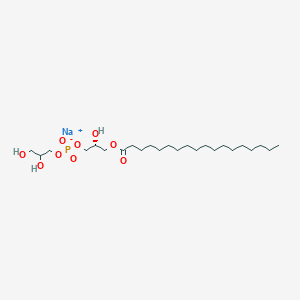


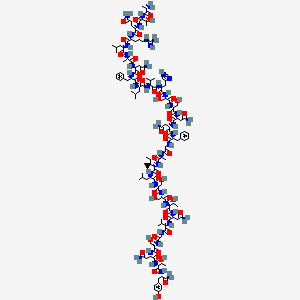



![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)

